ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways to exert their pharmacological effects .
Result of Action
Thiophene derivatives are known to exert various pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with naphthalene-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is unique due to the presence of both naphthalene and thiophene moieties in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (CAS No. 476298-69-8) is a thiophene-based compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene ring fused with a naphthalene moiety, contributing to its unique electronic properties. The structural formula can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 353.43 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Target Interaction
this compound acts on various biological targets, primarily through interactions with enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives are known to modulate various cellular processes by binding to these targets.
Biochemical Pathways
The compound has been shown to influence pathways related to inflammation, cancer cell proliferation, and microbial resistance. Its mechanism includes the inhibition of specific enzymes that are pivotal in these processes.
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent efficacy against pathogens.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Antitubercular Activity : Similar thiophene derivatives have shown promise against Mycobacterium tuberculosis, with ongoing studies evaluating their effectiveness against drug-resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cells revealed an IC50 greater than 64 μg/mL, indicating low toxicity alongside its antimicrobial efficacy .
- Pharmacokinetic Studies : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles in animal models, with high plasma exposure after oral administration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is essential:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Moderate | Moderate | No |
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate | Low | High | Moderate |
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-10-9-14-7-5-6-8-15(14)11-16/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKZQDQZWQNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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